5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile is a compound belonging to the class of aminopyrazoles. Aminopyrazoles are known for their diverse pharmacological properties and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile typically involves the following steps :
Starting Material: The synthesis begins with 2,4-dichlorobenzylamine.
Diazotization: The amine group is diazotized to form a diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl cyanoacetate.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole ring.
Amination: Finally, the cyano group is introduced, and the compound is aminated to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including :
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile has several scientific research applications :
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile can be compared with other aminopyrazoles :
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Similar structure but with a trifluoromethyl group, which may alter its pharmacological properties.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another derivative with a trifluoromethyl group, used in different applications.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups, used as a kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2N4 |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
5-amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-2-1-7(10(13)3-9)6-17-11(15)8(4-14)5-16-17/h1-3,5H,6,15H2 |
InChI Key |
BFPMNHPAFPOCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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